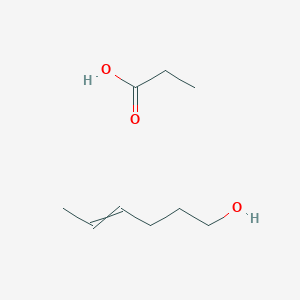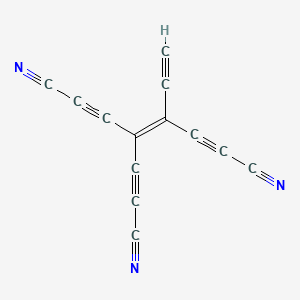
4-(Cyanoethynyl)-5-ethynyloct-4-ene-2,6-diynedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Cyanoethynyl)-5-ethynyloct-4-ene-2,6-diynedinitrile is a complex organic compound characterized by its unique structure, which includes multiple ethynyl and cyano groups
準備方法
The synthesis of 4-(Cyanoethynyl)-5-ethynyloct-4-ene-2,6-diynedinitrile typically involves multi-step organic reactions. One common synthetic route includes the reaction of ethynyl-containing precursors with cyano groups under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
化学反応の分析
4-(Cyanoethynyl)-5-ethynyloct-4-ene-2,6-diynedinitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Addition: Addition reactions can occur at the multiple bonds present in the compound, leading to the formation of addition products.
科学的研究の応用
4-(Cyanoethynyl)-5-ethynyloct-4-ene-2,6-diynedinitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity and stability.
作用機序
The mechanism of action of 4-(Cyanoethynyl)-5-ethynyloct-4-ene-2,6-diynedinitrile involves its interaction with molecular targets through its functional groups. The cyano and ethynyl groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved in its mechanism of action are still under investigation, with studies focusing on its potential effects at the molecular level.
類似化合物との比較
4-(Cyanoethynyl)-5-ethynyloct-4-ene-2,6-diynedinitrile can be compared with other similar compounds such as cyanoethynyl radicals and other ethynyl-containing molecules. Its uniqueness lies in the combination of multiple cyano and ethynyl groups, which confer distinct chemical properties and reactivity. Similar compounds include:
- Cyanoethynyl radical (C3N)
- Ethynylbenzene derivatives
- Diethynyl compounds
These similar compounds share some structural features but differ in their specific functional groups and overall reactivity.
特性
CAS番号 |
823813-92-9 |
|---|---|
分子式 |
C13HN3 |
分子量 |
199.17 g/mol |
IUPAC名 |
4-(2-cyanoethynyl)-5-ethynyloct-4-en-2,6-diynedinitrile |
InChI |
InChI=1S/C13HN3/c1-2-12(6-3-9-14)13(7-4-10-15)8-5-11-16/h1H |
InChIキー |
OEBGRKPWVZYNKN-UHFFFAOYSA-N |
正規SMILES |
C#CC(=C(C#CC#N)C#CC#N)C#CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


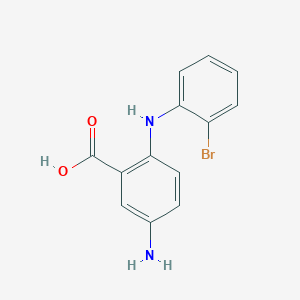
![Morpholine, 4-[[2-[(1,1-dimethylethyl)azo]phenyl]azo]-](/img/structure/B14210833.png)
![1,3-Dimethyl-2-(2-phenylethenyl)-1H-benzo[f]indole-4,9-dione](/img/structure/B14210835.png)
![3-(2-Bicyclo[2.2.1]heptanylamino)propane-1-sulfonic acid](/img/structure/B14210851.png)
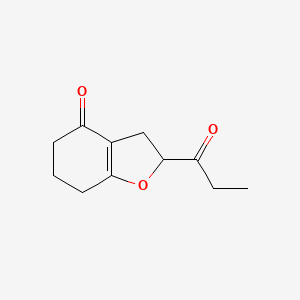
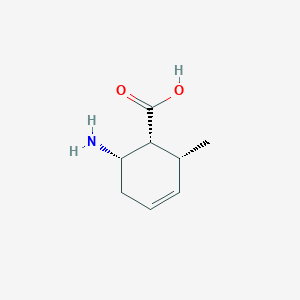
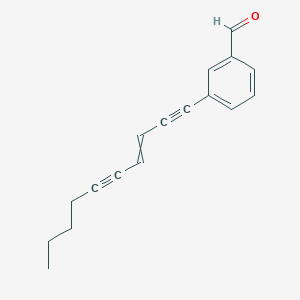
![Ethanone, 1-[4-(4-methoxyphenyl)-2,6-dimethyl-3-pyridinyl]-](/img/structure/B14210869.png)
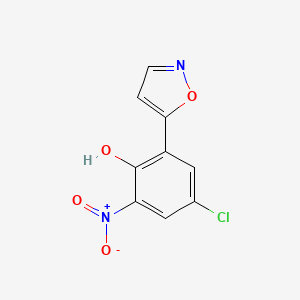
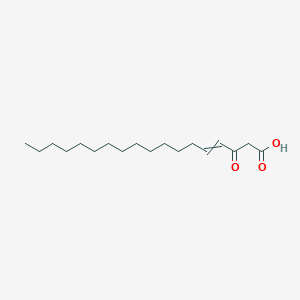
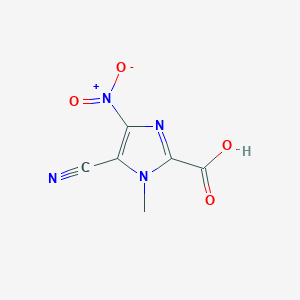
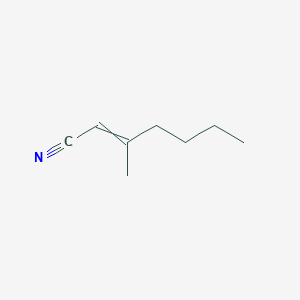
![N-{[4-(5-Methyl-1,3-benzoxazol-2(3H)-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]carbamothioyl}-2-(tricyclo[3.3.1.1~3,7~]decan-1-yl)acetamide](/img/structure/B14210893.png)
